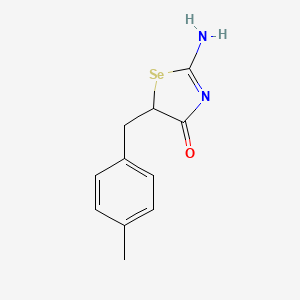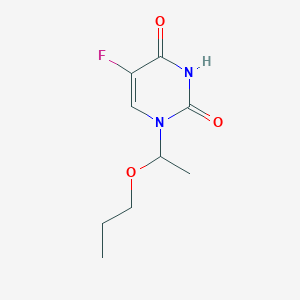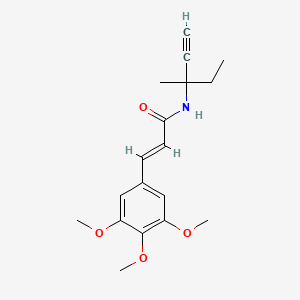
2-Imino-5-(4-methylbenzyl)-1,3-selenazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-IMINO-5-(4-METHYLBENZYL)-1,3-SELENAZOLAN-4-ONE is a heterocyclic compound containing selenium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-IMINO-5-(4-METHYLBENZYL)-1,3-SELENAZOLAN-4-ONE typically involves the reaction of 4-methylbenzylamine with selenium dioxide and a suitable carbonyl compound under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the selenazolan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-IMINO-5-(4-METHYLBENZYL)-1,3-SELENAZOLAN-4-ONE undergoes several types of chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The imino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-IMINO-5-(4-METHYLBENZYL)-1,3-SELENAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other selenium-containing compounds.
Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-IMINO-5-(4-METHYLBENZYL)-1,3-SELENAZOLAN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The selenium atom plays a crucial role in modulating redox reactions and influencing cellular signaling pathways. The compound can inhibit or activate specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-IMINO-5-(4-METHYLBENZYL)-1,3-THIAZOLIDIN-4-ONE: Contains sulfur instead of selenium.
2-IMINO-5-(4-METHYLBENZYL)-1,3-OXAZOLIDIN-4-ONE: Contains oxygen instead of selenium.
Uniqueness
2-IMINO-5-(4-METHYLBENZYL)-1,3-SELENAZOLAN-4-ONE is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium-containing compounds often exhibit enhanced reactivity and biological activity compared to their sulfur and oxygen analogs.
This detailed article provides a comprehensive overview of 2-IMINO-5-(4-METHYLBENZYL)-1,3-SELENAZOLAN-4-ONE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H12N2OSe |
|---|---|
Molecular Weight |
267.20 g/mol |
IUPAC Name |
2-amino-5-[(4-methylphenyl)methyl]-1,3-selenazol-4-one |
InChI |
InChI=1S/C11H12N2OSe/c1-7-2-4-8(5-3-7)6-9-10(14)13-11(12)15-9/h2-5,9H,6H2,1H3,(H2,12,13,14) |
InChI Key |
WBDQQAVZDPXAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2C(=O)N=C([Se]2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Dimethyl-1-phenylthiopyrano[2,3-c]pyrazol-6-one](/img/structure/B11081804.png)
![7-(3,4-diethoxybenzyl)-8-{[2-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11081805.png)
![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11081807.png)

![N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-4-(morpholin-4-yl)-3-nitrobenzamide](/img/structure/B11081814.png)
![methyl 2-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11081828.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B11081835.png)
![5-(Acetyloxy)-2-[7-(acetyloxy)-6-chloro-2,4,4-trimethyl-3,4-dihydro-2H-chromen-2-YL]-4-chlorophenyl acetate](/img/structure/B11081841.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11081859.png)
![3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B11081868.png)

![Ethyl 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11081884.png)
